molecular formula C19H15ClN2O2 B2371613 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1705171-62-5

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No.: B2371613
CAS No.: 1705171-62-5
M. Wt: 338.79
InChI Key: SHMBSARLCJCAMR-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a useful research compound. Its molecular formula is C19H15ClN2O2 and its molecular weight is 338.79. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has focused on the synthesis of benzamide derivatives and their antimicrobial properties. For instance, Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones from 3-chloro-1-benzothiophene-2-carbonylchloride, which were screened for antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Synthesis and Structural Analysis

Several studies have been conducted on the synthesis, crystal structure, and analysis of benzamide derivatives. Artheswari et al. (2019) reported on the crystal structure and Hirshfeld surface analysis of a title N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the structural characteristics and orientations of the pyridine and benzene rings (Artheswari, Maheshwaran, & Gautham, 2019).

Metabolic Studies

Yue et al. (2011) investigated the absorption, distribution, metabolism, and excretion of GDC-0449, a compound closely related to "2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide," in rats and dogs. This study provided insights into the compound's extensive metabolism and the unique metabolic pathway via pyridine ring opening, which could inform the development of similar compounds with improved pharmacokinetic profiles (Yue et al., 2011).

Cytotoxic Activity

Adhami et al. (2014) synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, evaluating their cytotoxicity against various human cancer cell lines. This study demonstrates the potential of benzamide derivatives in cancer therapy, particularly in designing compounds that exhibit significant cytotoxicity (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

Chemical Synthesis Enhancements

The discovery of 2-(pyridin-2-yl)aniline as a directing group for sp2 C-H bond amination mediated by cupric acetate, as explored by Zhao et al. (2017), highlights advancements in chemical synthesis techniques. This work emphasizes the efficiency of benzamide derivatives in facilitating selective chemical transformations, which is crucial for the synthesis of complex molecules (Zhao, Wang, Mao, Xin, Zhang, & Zhang, 2017).

Properties

IUPAC Name

2-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-9-2-1-8-16(17)19(23)22-13-14-6-5-7-15(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMBSARLCJCAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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